molecular formula C14H23FN2O6 B13902091 Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Cat. No.: B13902091
M. Wt: 334.34 g/mol
InChI Key: NUUFIPCRIULRCC-UHFFFAOYSA-N
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Description

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid is a fluorinated spirocyclic compound with a diazaspiro[3.5]nonane core, functionalized with a tert-butyl carboxylate group at position 6 and a fluorine atom at position 7. The oxalic acid component likely forms a salt or co-crystal with the base compound, enhancing solubility or stability. Such spirocyclic structures are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates .

Properties

Molecular Formula

C14H23FN2O6

Molecular Weight

334.34 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H21FN2O2.C2H2O4/c1-11(2,3)17-10(16)15-5-4-9(13)12(8-15)6-14-7-12;3-1(4)2(5)6/h9,14H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

NUUFIPCRIULRCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom in the compound enhances its binding affinity and specificity towards the target enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution patterns (mono- vs. di-fluoro) and positions (8,8 vs. 9,9) significantly alter molecular weight and steric/electronic properties.
  • The diazaspiro[4.4]nonane variant () lacks fluorine but introduces a ketone group, altering reactivity.

Physicochemical Properties and Stability

  • Oxalic Acid Interaction: Oxalic acid (C₂H₂O₄) forms stable salts with amines, likely enhancing the compound’s crystallinity and solubility in polar solvents .
  • Degradation : Oxalic acid degrades via ozonation processes (pseudo-first-order kinetics), suggesting that environmental or metabolic decomposition pathways may exist for the parent compound .

Commercial Availability and Pricing

Compound Name Purity Price (100 mg) Availability Supplier Reference
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid 95% $957.00 In stock AA Blocks, Inc.
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate >95% Not listed Out of stock Unspecified
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate ≥97% $N/A In stock Aladdin Scientific

Note: The target compound’s commercial status is unclear, but its difluoro analogs are priced at a premium due to synthetic complexity.

Biological Activity

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that incorporates nitrogen heterocycles, which are known for their diverse pharmacological profiles.

  • IUPAC Name : Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Molecular Formula : C12H20F2N2O2
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 1263177-97-4

Structural Characteristics

The compound contains a tert-butyl ester group and a fluorine atom, which may influence its lipophilicity and interactions with biological targets. The diazaspiro framework contributes to its conformational flexibility, which is crucial for binding to various receptors.

Research indicates that compounds similar to tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane derivatives exhibit significant biological activities, particularly in modulating chemokine receptors such as CCR3 and CCR5. These receptors are implicated in inflammatory responses and HIV infection pathways.

Case Studies and Findings

  • Chemokine Receptor Modulation :
    • Compounds derived from the diazaspiro framework have been shown to inhibit the activity of chemokine receptors, thereby potentially preventing the progression of diseases linked to these pathways, including HIV/AIDS and various inflammatory conditions .
  • Anticonvulsant Activity :
    • A related study demonstrated that diazaspiro compounds exhibited anticonvulsant properties in animal models, suggesting that they may interact with GABA-A receptors to modulate CNS activity .
  • Synthesis and Yield :
    • The synthetic methods reported for these compounds indicate high yields (up to 70.7%), making them suitable for large-scale production for pharmaceutical applications .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylateChemokine receptor modulation
1-carbonyl-7-azaspiro[3.5]nonane derivativesInhibition of CCR3/CCR5
Diazaspirononane derivativesAnticonvulsant effects

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